molecular formula C21H24N4O4 B2831379 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034503-12-1

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2831379
CAS No.: 2034503-12-1
M. Wt: 396.447
InChI Key: WTZZUEKNRXKDDA-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a pyridinyl-piperidinyl group linked through an oxalamide bridge

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to interact with their targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Without identified targets, it’s challenging to determine the exact biochemical pathways affected by this compound. Based on the structural similarity to other compounds, it might influence pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the bioavailability of the compound, which influences its efficacy and safety .

Result of Action

Compounds with similar structures have been shown to inhibit cell growth and induce apoptosis in various cancer cell lines .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .

Biochemical Analysis

Biochemical Properties

The compound N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide interacts with various biomolecules in biochemical reactions. It has been designed based on literature reports of the activity of indoles against various cancer cell lines . The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The compound causes cell cycle arrest at the S phase and induces apoptosis in CCRF-CEM cancer cells .

Preparation Methods

The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting piperonal with appropriate reagents to form the benzo[d][1,3]dioxole structure.

    Synthesis of the pyridinyl-piperidinyl intermediate: This involves the reaction of pyridine with piperidine under specific conditions to form the desired intermediate.

    Coupling reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyridinyl-piperidinyl intermediate using oxalyl chloride to form the oxalamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other benzo[d][1,3]dioxole derivatives and pyridinyl-piperidinyl compounds. Compared to these, N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is unique due to its specific oxalamide linkage, which may confer distinct biological and chemical properties. Some similar compounds include:

    Benzo[d][1,3]dioxol-5-ylmethyl derivatives: These compounds share the benzo[d][1,3]dioxole moiety but differ in their other functional groups.

    Pyridinyl-piperidinyl compounds: These compounds have similar pyridine and piperidine structures but lack the oxalamide linkage.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c26-20(21(27)24-13-16-1-2-18-19(11-16)29-14-28-18)23-12-15-5-9-25(10-6-15)17-3-7-22-8-4-17/h1-4,7-8,11,15H,5-6,9-10,12-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZZUEKNRXKDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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